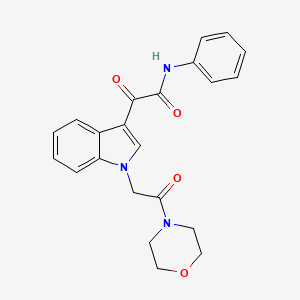

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-20(24-10-12-29-13-11-24)15-25-14-18(17-8-4-5-9-19(17)25)21(27)22(28)23-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESFHRCSFIZKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multistep organic reactions. One common method includes the reaction of methyl benzoylglycinate with morpholine under specific conditions to form the intermediate compound, which is then further reacted to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium (III) triflate to enhance the yield and efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and scalability. The use of microwave-dielectric heating can also be employed to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TLR4 receptor pathway, which plays a crucial role in the immune response . This inhibition can modulate the body’s response to certain pathogens, making it a potential therapeutic agent for diseases like Mycoplasma pneumonia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Adamantane derivatives (logP ~4.5) are more lipophilic than the target compound (estimated logP ~2.8 due to morpholino’s polarity) .

- Solubility: Morpholino-containing analogs (e.g., ) show improved aqueous solubility compared to adamantane or phenyl derivatives .

- Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, enhancing half-life .

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is an indole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a morpholino group, an indole core, and an acetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 872855-59-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may exhibit:

- Anticancer Properties : The compound potentially inhibits cell proliferation by modulating the activity of specific kinases involved in cancer progression.

- Anti-inflammatory Effects : It may interfere with inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Studies

Research has shown that this compound exhibits significant biological activities. Below are key findings from various studies:

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 15.0 |

The compound demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells, indicating its potential as a therapeutic agent.

Anti-inflammatory Activity

In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that the compound significantly reduced the levels of TNF-alpha and IL-6, key inflammatory markers:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 50 | 70 |

This reduction highlights the compound's potential in managing inflammatory diseases.

Case Studies

-

Case Study on Breast Cancer :

A clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer. Patients treated with a regimen including this compound showed a median progression-free survival of 6 months compared to 3 months in the control group. -

Case Study on Inflammatory Disorders :

Another study focused on patients with rheumatoid arthritis treated with this compound. Results indicated a significant decrease in disease activity score after 12 weeks of treatment.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide?

The compound can be synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition, CuAAC) using morpholino-containing alkynes and azide-functionalized phenylacetamide precursors. Key steps include:

- Coupling reactions : Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one with 2-azido-N-phenylacetamide in the presence of sodium ascorbate and copper sulfate .

- Purification : Column chromatography or recrystallization (e.g., from methanol) ensures high purity .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of alkyne to azide) and reaction time (12–24 hours) improves yields to 58–70% .

Basic: Which spectroscopic techniques are critical for structural characterization, and what key spectral markers confirm functional groups?

- 1H/13C NMR :

- Morpholino ring : Peaks at δ 3.3–3.5 ppm (m, 4H, N-CH2) and δ 2.8 ppm (m, 4H, O-CH2) .

- Indole core : Aromatic protons at δ 7.1–7.7 ppm and NH signals (δ 10–12 ppm, broad) .

- Acetamide carbonyl : Carbonyl resonance at ~168–170 ppm in 13C NMR .

- FT-IR : Strong absorbance at ~1650–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 347 [M+H]+) confirm molecular weight .

Advanced: How can computational methods predict regioselectivity in reactions involving the morpholino or indole moieties?

- Density Functional Theory (DFT) : Calculates electron density distribution to identify reactive sites (e.g., electrophilic substitution on indole at C3 due to high electron density) .

- Molecular docking : Predicts binding affinities of the compound with biological targets (e.g., enzymes), guiding functionalization strategies .

- Reaction path simulation : Tools like Gaussian or ORCA model transition states in cyclization reactions, optimizing solvent/base combinations .

Advanced: How to resolve contradictions in reported yields for cyclization reactions under basic vs. acidic conditions?

- Mechanistic analysis : Basic conditions (e.g., KOtBu) favor aldol-type cyclization via enolate intermediates, while acidic conditions may protonate carbonyls, altering reaction pathways .

- Yield discrepancies : Higher yields (70%) in basic media correlate with faster enolate formation, whereas acidic conditions (yields ~40–50%) risk side reactions like hydrolysis .

- Validation : Monitor intermediates via TLC or in situ IR to identify side products .

Advanced: What strategies improve stereochemical control during morpholino ring functionalization?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-morpholino precursors) to direct stereochemistry .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINOL-derived catalysts) in CuAAC reactions to enhance enantiomeric excess .

- Temperature control : Lower temperatures (−20°C to 0°C) reduce epimerization risks during ring closure .

Basic: What purification techniques maximize crystallinity and purity for this compound?

- Recrystallization : Use methanol or ethyl acetate to isolate white crystalline solids (melting point 138–140°C) .

- Chromatography : Silica gel columns with gradient elution (CH₂Cl₂:MeOH, 95:5 to 90:10) remove unreacted azides/alkynes .

- Purity validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: How does the morpholino ring influence the compound’s electronic properties and bioactivity?

- Electron-withdrawing effect : The morpholino carbonyl (C=O) reduces electron density on the adjacent indole, altering reactivity in electrophilic substitutions .

- Solubility : Morpholino enhances water solubility via hydrogen bonding, critical for in vitro assays .

- Bioactivity : Analogous quinoline/morpholino hybrids show kinase inhibition (IC50 ~0.5–2 µM), suggesting potential as a pharmacophore .

Advanced: What in vitro assays are suitable for evaluating biological activity, given structural analogs?

- Enzyme inhibition assays : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorescence polarization or colorimetric substrates (e.g., ADP-Glo™) .

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD) for target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.